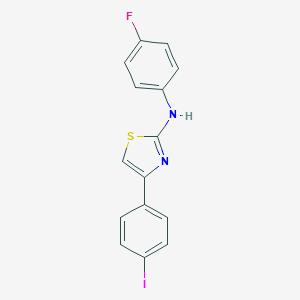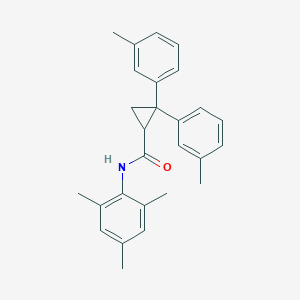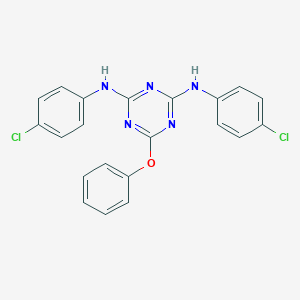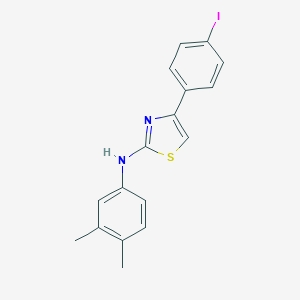![molecular formula C7H10N4O2S B392380 N-[1-acetil-3-(metilsulfanil)-1H-1,2,4-triazol-5-il]acetamida CAS No. 311317-45-0](/img/structure/B392380.png)
N-[1-acetil-3-(metilsulfanil)-1H-1,2,4-triazol-5-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with acetic anhydride to introduce the acetyl group.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Acetamide Formation: The final step involves the acylation of the triazole derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially yielding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity. The methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the acetamide moiety.
N-[1-acetyl-1H-1,2,4-triazol-5-yl]acetamide: Lacks the methylsulfanyl group.
Uniqueness
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and acetamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal chemistry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.
Propiedades
IUPAC Name |
N-(2-acetyl-5-methylsulfanyl-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-4(12)8-6-9-7(14-3)10-11(6)5(2)13/h1-3H3,(H,8,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBGHZPLSUUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C(=O)C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392299.png)
![1-(4-Methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392300.png)
![2-(2-ethoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392301.png)


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B392311.png)
![(4Z)-N-(4-acetylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392313.png)
![ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392314.png)

![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392319.png)
![2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE](/img/structure/B392320.png)
